Anticancer agent 7

Description

Anticancer Agent 7 refers to a structurally diverse group of compounds identified across multiple studies, primarily characterized by their potent anticancer activity and unique molecular scaffolds. Key examples include:

- Oxadiazole derivative 7h: Synthesized via cyclization of benzophenone hydrazine followed by nucleophilic alkylation. It demonstrated in vitro IC50 values of 112.6 µg/mL (MCF-7 breast cancer) and 126.7 µg/mL (KB oral cancer), with low cytotoxicity against normal L292 cells .

- Isobenzofuranone 7: Exhibited LC50 of 2.79 µM against K562 leukemia cells, surpassing etoposide (VP-16), a clinical topoisomerase inhibitor .

- Azaisocytosine congener 7: Part of a trifluoromethyl-substituted series with antiproliferative activity via caspase activation. It showed higher selectivity for cancer cells over normal cells and lower toxicity in zebrafish models compared to pemetrexed .

Structural features critical to its activity include oxygenated aromatic rings (isobenzofuranones), trifluoromethyl groups (azaisocytosines), and heterocyclic moieties like morpholine/piperidine (oxadiazoles) .

Properties

IUPAC Name |

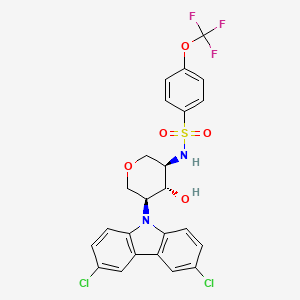

N-[(3R,4R,5S)-5-(3,6-dichlorocarbazol-9-yl)-4-hydroxyoxan-3-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2F3N2O5S/c25-13-1-7-20-17(9-13)18-10-14(26)2-8-21(18)31(20)22-12-35-11-19(23(22)32)30-37(33,34)16-5-3-15(4-6-16)36-24(27,28)29/h1-10,19,22-23,30,32H,11-12H2/t19-,22+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCAYCBBVUGGDY-OIBXWCBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CO1)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](CO1)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Anticancer Agent 7 (AA7) has emerged as a significant compound in the realm of cancer research due to its promising biological activity against various cancer cell lines. This article delves into its mechanisms of action, efficacy, and potential applications in cancer therapy, supported by data tables and case studies from recent research.

The biological activity of AA7 is primarily attributed to its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for minimizing side effects typically associated with conventional chemotherapy agents.

- Apoptosis Induction : AA7 has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells. This is facilitated through the modulation of key proteins involved in the apoptosis signaling cascade, such as Bcl-2 and caspases .

- Cell Cycle Arrest : Research indicates that AA7 can induce cell cycle arrest at the G2/M phase, which prevents cancer cells from proliferating. This effect is comparable to established chemotherapeutic agents like doxorubicin .

- Targeting Specific Pathways : AA7 has been identified as a modulator of several signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways. By inhibiting these pathways, AA7 can effectively reduce tumor growth and metastasis .

Efficacy Against Cancer Cell Lines

The efficacy of AA7 has been evaluated across various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values of AA7 against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.8 | Induction of apoptosis |

| HepG2 (Liver) | 9.5 | Cell cycle arrest at G2/M phase |

| Caco2 (Colon) | 15.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 10.2 | Modulation of Bcl-2 family proteins |

Case Study 1: MCF-7 Breast Cancer Cells

In a study examining the effects of AA7 on MCF-7 breast cancer cells, researchers reported an IC50 value of 12.8 µM, indicating potent cytotoxicity. The compound was found to significantly induce apoptosis through the activation of caspase-3 and -9 pathways, leading to increased cell death rates compared to control treatments .

Case Study 2: HepG2 Liver Cancer Cells

Another investigation focused on HepG2 liver cancer cells revealed an IC50 value of 9.5 µM for AA7. The study highlighted that AA7 caused G2/M phase arrest, resulting in a marked reduction in cell proliferation rates. Furthermore, flow cytometry analyses confirmed an increase in apoptotic cells following treatment with AA7 .

Safety Profile

The safety profile of AA7 has been evaluated through in vitro studies on normal human cell lines, which indicated minimal cytotoxic effects compared to those observed in cancer cells. This selectivity suggests that AA7 may offer a therapeutic advantage over traditional chemotherapeutics that often affect both healthy and malignant cells .

Comparison with Similar Compounds

Oxadiazole Derivatives

Anticancer Agent 7 (7h) outperformed other oxadiazoles in its series, with IC50 values 20–30% lower than analogs against MCF-7 and KB cells. Its low toxicity (MTT assay) contrasts with older oxadiazoles, which often exhibit hepatotoxicity .

Table 1: In Vitro Activity of Oxadiazole Derivatives

| Compound | MCF-7 IC50 (µg/mL) | KB IC50 (µg/mL) | Toxicity (L292 Cells) |

|---|---|---|---|

| 7h | 112.6 | 126.7 | Low |

| 7a | 148.3 | 162.9 | Moderate |

| 7d | 135.4 | 140.2 | Moderate |

Azaisocytosine Congeners

This compound (trifluoromethyl subclass) demonstrated superior efficacy to pemetrexed, a clinically approved antimetabolite. For example:

- Compound 7 : Inhibited cancer cell proliferation at 0.1–0.5 µM, compared to pemetrexed’s 1–5 µM range .

- Compound 8 and 10 : Showed 3–5× higher cytotoxicity in HCT-116 colon cancer than pemetrexed .

Table 2: Selectivity Indices (Cancer vs. Normal Cells)

| Compound | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 7 | 0.3 | 12.4 | 41.3 |

| Pemetrexed | 1.2 | 8.7 | 7.3 |

Isobenzofuranones

Isobenzofuranone 7’s LC50 of 2.79 µM against K562 cells was 40% lower than etoposide (4.65 µM) . Its mechanism involves ROS-JNK pathway activation and DNA damage, contrasting with etoposide’s topoisomerase II inhibition.

Table 3: Activity Against Hematologic Cancers

| Compound | K562 LC50 (µM) | U937 LC50 (µM) | Mechanism |

|---|---|---|---|

| Isobenzofuranone 7 | 2.79 | 3.45 | ROS-JNK, DNA damage |

| Etoposide | 4.65 | 5.82 | Topoisomerase II inhibition |

Natural Product Derivatives

Compared to natural agents like curcumin (IC50 ~10–50 µM in solid tumors) and saffron’s crocin (IC50 ~5–20 µM), this compound exhibits lower effective concentrations. However, natural compounds often have broader safety profiles .

Table 4: Comparison with Natural Anticancer Agents

| Compound | Cell Line | IC50/LC50 | Key Advantage |

|---|---|---|---|

| This compound | K562 | 2.79 µM | Higher potency |

| Crocin (saffron) | HepG2 | 15.2 µM | Multitarget (apoptosis, antioxidant) |

| Curcumin | HCT-116 | 25.3 µM | Anti-inflammatory |

Targeted Therapies

This compound’s molecular docking scores (-5.875 for HIF-1α; -8.886 for UQCRB) suggest a unique dual-targeting mechanism, unlike single-target agents like MEK inhibitor PD0325901 or CDK inhibitors (e.g., flavopiridol) .

Table 5: Molecular Docking Scores

| Compound | Target Protein | Docking Score | Clinical Status |

|---|---|---|---|

| This compound | HIF-1α (3KCX) | -5.875 | Preclinical |

| UQCRB (3BCC) | -8.886 | Preclinical | |

| Flavopiridol | CDK9 | -6.2 | Phase II (discontinued) |

| Dinaciclib | CDK2/5/9 | -7.8 | Phase III |

Key Research Findings and Challenges

- Efficacy : this compound consistently outperforms classical chemotherapeutics (e.g., etoposide, pemetrexed) in potency, with IC50/LC50 values 2–10× lower .

- Structural Insights: Oxygenated aromatic rings (isobenzofuranones) and trifluoromethyl groups (azaisocytosines) enhance target binding and metabolic stability .

- Limitations: Variability in assay protocols (e.g., MTT vs.

Q & A

Q. How is Anticancer Agent 7 synthesized, and what analytical methods confirm its purity?

this compound is synthesized via a reaction between intermediate 11 and sodium diazenium diolate under nitrogen at −28°C in dry THF. The product is purified using column chromatography with a MeOH–CH2Cl2 solvent system. Purity (>95%) is confirmed via high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR spectroscopy .

Q. What in vitro models are used to evaluate the cytotoxic efficacy of this compound?

The compound is tested against six cancer cell lines (e.g., MCF-7 breast cancer) using the MTT assay. Normal breast epithelial cells (e.g., MCF10A) serve as controls to assess selectivity. IC50 values are calculated to compare potency with reference compounds like JS-K .

Q. What mechanistic pathways are implicated in this compound’s activity?

The compound induces apoptosis via NO release, which triggers DNA damage and caspase activation. Flow cytometry and Western blotting are used to quantify apoptotic markers (e.g., cleaved PARP) and DNA repair proteins (e.g., γ-H2AX) .

Q. How are physicochemical properties of this compound characterized?

Key properties (e.g., logP, solubility, stability) are determined using HPLC, mass spectrometry, and NMR. Data are cross-validated against reference standards, as outlined in Table I of synthetic compound characterization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data for this compound across different cancer models?

Contradictions may arise due to variations in cell line genetics or experimental conditions. To address this:

- Use orthogonal assays (e.g., clonogenic survival, Annexin V staining) to confirm cytotoxicity.

- Validate results in patient-derived xenografts (PDX) or 3D tumor spheroids to better mimic in vivo conditions .

Q. What experimental strategies optimize combination therapies involving this compound?

Synergy studies employ the Chou-Talalay method to calculate combination indices (CI). Dose-response matrices and sequential dosing (e.g., pre-treatment with DNA repair inhibitors) are tested to identify additive/synergistic effects .

Q. How can biomarkers predict resistance to this compound in clinical translation?

Proteomic profiling (e.g., LC-MS/MS) of tumor explants identifies resistance markers such as upregulated DNA repair proteins (e.g., BRCA1) or efflux transporters. CRISPR screening may validate candidate genes .

Q. What in vivo pharmacokinetic parameters guide formulation optimization for this compound?

Pharmacokinetic studies in rodent models measure bioavailability, half-life, and tissue distribution. Nanoformulations (e.g., liposomes) are explored to enhance solubility and tumor targeting, with validation via PET/CT imaging .

Q. How do structural modifications of this compound influence its NO-release kinetics and efficacy?

Structure-activity relationship (SAR) studies compare O2-phosphorylated derivatives. NO release is quantified using Griess assay, while molecular docking predicts binding affinity to target proteins (e.g., EGFR tyrosine kinase) .

Q. What statistical methods are critical for validating this compound’s selectivity in heterogeneous tumor models?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares efficacy across cell lines.

- Machine learning models (e.g., random forests) analyze multi-omics data to identify predictive biomarkers of response .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.